1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylcyclohexan-1-ol
Description
Properties
Molecular Formula |
C13H20F2N2O2 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
1-[[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]-3,3-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C13H20F2N2O2/c1-11(2)5-4-6-13(18,8-11)7-9-16-10(17-19-9)12(3,14)15/h18H,4-8H2,1-3H3 |
InChI Key |
WCKLQMVSRSDWGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)(CC2=NC(=NO2)C(C)(F)F)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylcyclohexan-1-ol typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Advanced techniques like high-throughput screening and process optimization are employed to ensure efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
It is not possible to provide a detailed article with comprehensive data tables and well-documented case studies focusing solely on the applications of "1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethylcyclohexan-1-ol" based on the provided search results, as they contain limited information about the compound. However, a summary of the available information can be provided.
Related Compounds
Other related compounds include:
- [3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine:
- [3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride:
- 3-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxolan-3-ol:
How to Summarize a Research Article
To summarize a research article, one should identify the important information and condense it . Key steps include:
Mechanism of Action
The mechanism of action of 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylcyclohexan-1-ol involves interactions with specific molecular targets and pathways. The difluoroethyl group and oxadiazole ring play crucial roles in modulating the compound’s activity. These interactions can affect various biological processes, such as enzyme inhibition, receptor binding, and signal transduction .
Comparison with Similar Compounds
Key Structural Features
The table below highlights critical differences between the target compound and similar molecules from literature:
*Calculated based on molecular formula C₁₄H₂₁F₂N₂O₂ .
Substituent Effects on Physicochemical Properties
- Fluorinated Groups : The target compound’s 1,1-difluoroethyl group balances lipophilicity (LogP ~2.5–3.0) and metabolic resistance, contrasting with the higher LogP of trifluoromethylphenyl analogues (~3.5–4.0) .
- Electronic Effects : The electron-withdrawing oxadiazole ring enhances stability, while fluorinated substituents modulate electron density and hydrogen-bonding capacity .
Biological Activity
The compound 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylcyclohexan-1-ol is a novel organic molecule that has garnered attention due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 274.31 g/mol . The structure features a cyclohexanol moiety with a hydroxyl group and a 1,2,4-oxadiazole ring, which is known for its diverse biological properties.
Structural Features
| Feature | Description |
|---|---|
| Cyclohexanol | Hydroxyl group contributes to hydrogen bonding. |
| Oxadiazole Ring | Known for electrophilic properties and biological activity. |
| Difluoroethyl Group | Enhances chemical stability and bioavailability. |
Anticancer Properties
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer activity. The oxadiazole derivatives have been shown to interact with various biological targets involved in cancer progression.
-
Inhibition of Enzymes : The compound may inhibit critical enzymes such as:
- Thymidylate synthase
- Histone deacetylases (HDAC)
- Topoisomerase II
- Modulation of Growth Factors : The oxadiazole moiety can modulate growth factor signaling pathways that are often dysregulated in cancer cells .
Antimicrobial Activity
Preliminary studies suggest that derivatives of 1,3,4-oxadiazoles possess broad-spectrum antimicrobial properties. Specific investigations have shown effectiveness against various bacterial strains.
Case Study: Antibacterial Evaluation
A study evaluated several oxadiazole derivatives against Xanthomonas oryzae, a pathogen responsible for rice bacterial leaf blight. Key findings included:
| Compound | Control Efficiency (%) |
|---|---|
| 4a-2 | 68.6 |
| 4a-3 | 62.3 |
| Bismerthiazol | 49.6 |
These results indicate that certain oxadiazole derivatives outperform traditional antibacterial agents .
Anti-inflammatory Effects
The compound's hydroxyl group suggests potential anti-inflammatory activity through the inhibition of pro-inflammatory mediators. This aspect is particularly relevant in chronic inflammatory diseases where oxadiazole derivatives could serve as therapeutic agents .
Ongoing Studies
Current research is focused on elucidating the specific biological mechanisms of action for 1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylcyclohexan-1-ol . Investigations include:
- Molecular Docking Studies : To predict interactions with biological targets.
- In Vivo Studies : To assess efficacy and safety profiles in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
